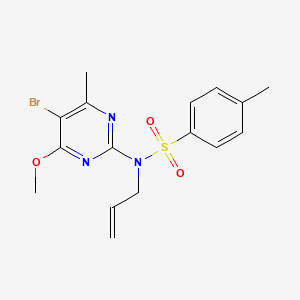
2-(2H-benzotriazol-2-yl)-4-methylphenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate est un composé chimique connu pour ses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie. Ce composé est caractérisé par ses parties benzotriazole et dichlorobenzoate, qui contribuent à ses propriétés et fonctionnalités uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate implique généralement la réaction du 2-(2H-benzotriazol-2-yl)-4-méthylphénol avec le chlorure de 2,4-dichlorobenzoyle. La réaction est réalisée en présence d'une base, comme la triéthylamine, pour faciliter la formation de la liaison ester. Les conditions réactionnelles comprennent souvent un solvant comme le dichlorométhane et une plage de température de 0 à 25 °C.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie dichlorobenzoate.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions douces.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés benzotriazole substitués.
Applications de recherche scientifique
Le 2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme stabilisateur en chimie des polymères pour prévenir la dégradation due aux rayons UV.
Biologie : Investigué pour son potentiel en tant qu'agent protecteur contre les dommages induits par les UV dans les systèmes biologiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, y compris des activités anti-inflammatoires et antioxydantes.
Industrie : Utilisé dans la production de revêtements, d'adhésifs et d'autres matériaux nécessitant une stabilité aux UV.
Mécanisme d'action
Le mécanisme d'action du 2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate implique sa capacité à absorber les rayons UV et à dissiper l'énergie sous forme de chaleur, empêchant ainsi la dégradation induite par les UV. La partie benzotriazole joue un rôle crucial dans ce processus en agissant comme un absorbeur d'UV. Le composé peut également interagir avec diverses cibles moléculaires et voies, contribuant à ses effets protecteurs.
Applications De Recherche Scientifique
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE has a wide range of scientific research applications, including:
Photostabilization: The compound is widely used as a UV absorber in the formulation of sunscreens, coatings, and plastics to protect against UV radiation.
Biological Studies: It is used in biological research to study the effects of UV radiation on cells and tissues.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industrial Applications: It is used in the production of UV-resistant materials, such as automotive coatings and outdoor furniture.
Mécanisme D'action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 2,4-DICHLOROBENZOATE involves the absorption of UV light by the benzotriazole moiety. This absorption prevents the UV light from reaching and damaging the underlying material or biological tissue. The compound acts as a UV filter, converting the absorbed UV energy into less harmful forms, such as heat.
Molecular Targets and Pathways
The primary molecular target of the compound is UV radiation. By absorbing UV light, the compound protects various substrates from UV-induced degradation. The pathways involved include the dissipation of absorbed energy through non-radiative processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphénol : Un autre dérivé benzotriazole utilisé comme stabilisateur UV.
Drometrizole : Connu pour ses propriétés d'absorption des UV et utilisé dans des applications similaires.
Unicité
Le 2-(2H-benzotriazol-2-yl)-4-méthylphényl 2,4-dichlorobenzoate est unique en raison de sa combinaison spécifique de parties benzotriazole et dichlorobenzoate, qui offrent une stabilité accrue aux UV et des avantages thérapeutiques potentiels. Sa polyvalence dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie, le distingue en outre des autres composés similaires.
Propriétés
Formule moléculaire |
C20H13Cl2N3O2 |
|---|---|
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-12-6-9-19(27-20(26)14-8-7-13(21)11-15(14)22)18(10-12)25-23-16-4-2-3-5-17(16)24-25/h2-11H,1H3 |
Clé InChI |
BHQYVUZKUYPKCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672073.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

![ethyl (2Z)-2-[4-(2,4-dinitrophenoxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672100.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide](/img/structure/B11672118.png)
![2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
![N'-[(Z)-(4-ethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11672129.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672135.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11672139.png)
![(5Z)-5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672142.png)
![N-(2-ethoxyphenyl)-2-{[(3-methylphenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11672144.png)
![(4Z)-1-(4-bromophenyl)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11672156.png)
![N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-3,4-dimethoxybenzohydrazide](/img/structure/B11672157.png)
